molecular formula C20H12BrF3N2O4 B11517612 N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11517612
M. Wt: 481.2 g/mol
InChI Key: OPWZDPBHWJOIGX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, including the formation of the bromophenyl and nitrophenyl intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions may include brominating agents, nitrating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution using appropriate halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
  • N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate

Uniqueness

N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H12BrF3N2O4

Molecular Weight

481.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C20H12BrF3N2O4/c21-13-4-3-5-14(11-13)25-19(27)15-6-1-2-7-17(15)30-18-9-8-12(20(22,23)24)10-16(18)26(28)29/h1-11H,(H,25,27)

InChI Key

OPWZDPBHWJOIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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